molecular formula C17H28N4O4S2 B2601576 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane CAS No. 1808770-35-5

1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane

Cat. No.: B2601576
CAS No.: 1808770-35-5
M. Wt: 416.56
InChI Key: RPHYLXRRRSLNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of sulfonyl and piperazine groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane typically involves multiple steps, starting with the preparation of the core azepane structure. The process often includes:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Group: This step involves the reaction of the azepane intermediate with 4-methylpiperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)hexane
  • 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)heptane

Uniqueness

Compared to similar compounds, 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane stands out due to its specific ring structure and the presence of both sulfonyl and piperazine groups

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1-(6-methylsulfonylpyridin-3-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S2/c1-19-9-11-20(12-10-19)15-5-3-4-8-21(14-15)27(24,25)16-6-7-17(18-13-16)26(2,22)23/h6-7,13,15H,3-5,8-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHYLXRRRSLNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCCN(C2)S(=O)(=O)C3=CN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.